1-(4-ethoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Physicochemical profiling Lead optimization Permeability

1-(4-Ethoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (CAS 878431-75-5) is a synthetic pyrrolidine-3-carboxamide derivative featuring an unsubstituted 1,3,4-thiadiazole ring and a 4-ethoxyphenyl N-substituent. The compound has a molecular weight of 332.4 g/mol, a predicted XLogP3 of 0.9, and one hydrogen bond donor.

Molecular Formula C15H16N4O3S
Molecular Weight 332.4 g/mol
CAS No. 878431-75-5
Cat. No. B5345502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
CAS878431-75-5
Molecular FormulaC15H16N4O3S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3
InChIInChI=1S/C15H16N4O3S/c1-2-22-12-5-3-11(4-6-12)19-8-10(7-13(19)20)14(21)17-15-18-16-9-23-15/h3-6,9-10H,2,7-8H2,1H3,(H,17,18,21)
InChIKeyMEKQQDSESFMNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (CAS 878431-75-5) Procurement-Grade Overview


1-(4-Ethoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (CAS 878431-75-5) is a synthetic pyrrolidine-3-carboxamide derivative featuring an unsubstituted 1,3,4-thiadiazole ring and a 4-ethoxyphenyl N-substituent [1]. The compound has a molecular weight of 332.4 g/mol, a predicted XLogP3 of 0.9, and one hydrogen bond donor [1]. It belongs to a broader class of pyrrolidine-carboxamides investigated for neurokinin-1 (NK1) receptor antagonism, though specific bioactivity data for this exact structure remain unpublished [2].

Why 1-(4-Ethoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Close structural analogs of this compound, such as those bearing alkyl or arylthio substituents at the thiadiazole 5-position, exhibit substantially different physicochemical and steric properties that preclude simple interchange. For example, the addition of a pentan-2-yl group (CAS 879588-10-0) increases molecular weight by >70 g/mol and adds two rotatable bonds, altering permeability, solubility, and target-binding conformation [1]. Within the pyrrolidine-carboxamide class, even minor structural changes have been shown to dramatically shift NK1 receptor affinity and P450 enzyme interaction profiles, meaning that uncharacterized analogs cannot be assumed to share the same biological or safety profile as a lead compound [2]. Direct substitution without matched analytical validation therefore risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (CAS 878431-75-5)


Reduced Molecular Weight and Rotatable Bond Count Compared to 5-Substituted Thiadiazole Analogs

The target compound possesses an unsubstituted 1,3,4-thiadiazole ring, resulting in a molecular weight of 332.4 g/mol and 5 rotatable bonds [1]. In contrast, the direct 5-(pentan-2-yl) analog (CAS 879588-10-0) has a molecular weight of 402.5 g/mol and 7 rotatable bonds [2]. The lower molecular weight and reduced flexibility of the target compound are consistent with improved passive membrane permeability potential, as both parameters are inversely correlated with permeability in established drug-likeness models.

Physicochemical profiling Lead optimization Permeability

Lower Predicted Lipophilicity (XLogP3) Relative to 5-Alkyl/Arylthio Congeners

The target compound has a predicted XLogP3 of 0.9 [1]. While exact XLogP3 values for the 5-(pentan-2-yl) and 5-(phenylsulfanylmethyl) analogs are not publicly curated, the addition of a five-carbon alkyl chain or a phenylthiomethyl group is conservatively expected to increase XLogP3 by at least 1.5–2.5 log units based on fragment-based contributions [2]. This difference places the target compound in a more favorable lipophilicity range for aqueous solubility and reduced off-target binding, as optimal drug-like candidates typically exhibit LogP <3.

Lipophilicity ADME Solubility

Unsubstituted Thiadiazole Ring as a Chemically Tractable Scaffold for Derivatization

Unlike its 5-substituted analogs, the target compound bears a hydrogen atom at the thiadiazole 5-position, which is synthetically labile and can be directly functionalized via electrophilic substitution, metalation, or cross-coupling reactions. In the pyrrolidine-carboxamide NK1 antagonist series reported by Young et al., systematic variation of the heterocycle substituent was critical for achieving potent binding (Ki < 1 nM) and functional activity [1]. The availability of an unsubstituted thiadiazole enables procurement of a single versatile intermediate that can be diversified into multiple analogs, reducing inventory complexity.

Medicinal chemistry Scaffold diversification SAR exploration

Optimal Research and Industrial Application Scenarios for 1-(4-Ethoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (CAS 878431-75-5)


Lead-like Scaffold for CNS-Penetrant NK1 Antagonist Optimization

Given its low molecular weight (332.4 g/mol) and predicted moderate lipophilicity (XLogP3 0.9) [1], this compound serves as an ideal starting scaffold for CNS drug discovery programs targeting the NK1 receptor, where permeability and low P-glycoprotein efflux are critical. The unsubstituted thiadiazole allows systematic exploration of the 5-position to fine-tune affinity and selectivity, following the SAR framework established by Young et al. [2].

Negative Control or Inactive Reference for Target Deconvolution Studies

Because no specific bioactivity has been reported for this exact structure while closely related analogs show potent NK1 antagonism [1], this compound can function as a matched negative control in chemoproteomics or cellular thermal shift assays, helping distinguish target-specific effects from off-target interactions caused by thiadiazole substitution.

Core Intermediate for Parallel Library Synthesis

The free 5-position on the thiadiazole ring enables rapid, parallel derivatization using established C–H activation or metal-halogen exchange chemistry. Procurement of this single intermediate, rather than multiple pre-functionalized analogs, reduces supply chain complexity and allows chemists to generate diverse compound libraries with consistent purity and characterization data [2].

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.